molecular formula C11H8F3N3O3 B1407850 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide CAS No. 1570497-03-8

3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide

Cat. No. B1407850
M. Wt: 287.19 g/mol
InChI Key: POHVEKUFIMMEFT-UHFFFAOYSA-N
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Description

“3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide” is a chemical compound1. However, there is limited information available about this specific compound. It is similar to “3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide”, which has a molecular formula of C12H10F3N3O21.



Synthesis Analysis

The synthesis of isoxazole derivatives often involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid2. However, the specific synthesis process for “3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide” is not explicitly provided in the search results. However, it is likely to be similar to the structure of “3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide”, which has a molecular formula of C12H10F3N3O21.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide”. Isoxazole derivatives are commonly found in many commercially available drugs and have significant importance in drug discovery3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide” are not explicitly mentioned in the search results. However, a similar compound, “3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide”, has a molecular formula of C12H10F3N3O2 and an average mass of 285.222 Da1.


Scientific Research Applications

Synthesis and Antiviral Activity

One significant application of isoxazole derivatives, similar to 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide, is in the synthesis of compounds with potential antiviral properties. A study detailed the synthesis of a range of pyrazole- and isoxazole-based heterocycles, demonstrating their effectiveness against Herpes simplex virus type 1 (HSV-1). The research highlighted the potential of these compounds, including those related to 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide, in developing new antiviral medications (Dawood et al., 2011).

Immunosuppressive Properties

Isoxazole derivatives are also researched for their immunosuppressive capabilities. A particular study synthesized a series of isoxazole derivatives and evaluated their effects on human cells' proliferation in vitro. The findings suggest that compounds like 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide could be valuable in developing new immunosuppressive drugs, with one compound showing significant antiproliferative activity and lack of toxicity (Mączyński et al., 2018).

Antimicrobial and Antitubercular Activity

Research on isoxazole derivatives includes their potential as antimicrobial and antitubercular agents. A study synthesized a novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives and assessed their antimicrobial activities. These compounds, related to 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide, showed promising results against various bacterial strains and Mycobacterium tuberculosis, indicating their potential in treating bacterial infections and tuberculosis (Shingare et al., 2018).

Antioxidant Properties

The antioxidant capabilities of isoxazole derivatives have also been a subject of scientific research. A study focusing on the synthesis of 1,2,4-triazolyl-isoxazole moieties from carbohydrazides revealed these compounds' significant antioxidant activities. This research suggests that isoxazole derivatives, akin to 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide, could be useful in developing antioxidant agents, contributing to combating oxidative stress-related diseases (Alshamari et al., 2021).

Safety And Hazards

The safety and hazards of “3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide” are not explicitly mentioned in the search results. However, compounds with similar structures may have acute toxicity4.


Future Directions

The future directions for “3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide” are not explicitly mentioned in the search results. However, given the significance of isoxazole derivatives in drug discovery, it is likely that further research and development will continue in this area3.


properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3/c12-11(13,14)19-7-3-1-6(2-4-7)8-5-9(20-17-8)10(18)16-15/h1-5H,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHVEKUFIMMEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(=O)NN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate (3.0 g, 10.5 mmol) in EtOH (80 mL) was added NH2NH2.H2O (3.3 mL, 52.3 mmol). The resulting mixture was stirred at RT for 16 h and then concentrated under reduced pressure. The residue was crystallized from CHCl3 and petroleum ether to afford the title compound (2.7 g, 90%). MS (ES+) C11H8F3N3O3 requires: 287. found: 288 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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